Diethyl(1-carboxy-2-methylpropyl)phosphonate

Physicochemical Properties Thermal Stability Volatility

Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5), systematically named 2-diethoxyphosphoryl-3-methylbutanoic acid, is a research-grade α-phosphono carboxylic acid derivative with the molecular formula C9H19O5P and a molecular weight of 238.22 g/mol. It features a diethyl phosphonate ester group adjacent to a carboxylic acid moiety on a branched isopropyl-containing carbon backbone, positioning it as a specialized building block within organophosphorus chemistry.

Molecular Formula C9H19O5P
Molecular Weight 238.22 g/mol
CAS No. 119090-76-5
Cat. No. B048144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(1-carboxy-2-methylpropyl)phosphonate
CAS119090-76-5
Molecular FormulaC9H19O5P
Molecular Weight238.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C(C)C)C(=O)O)OCC
InChIInChI=1S/C9H19O5P/c1-5-13-15(12,14-6-2)8(7(3)4)9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11)
InChIKeyNCANBIDOQIQFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5): Structural & Physicochemical Baseline for Procurement Decisions


Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5), systematically named 2-diethoxyphosphoryl-3-methylbutanoic acid, is a research-grade α-phosphono carboxylic acid derivative with the molecular formula C9H19O5P and a molecular weight of 238.22 g/mol . It features a diethyl phosphonate ester group adjacent to a carboxylic acid moiety on a branched isopropyl-containing carbon backbone, positioning it as a specialized building block within organophosphorus chemistry .

Why Generic α-Phosphono Carboxylates Cannot Substitute Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5)


Within the class of α-phosphono carboxylic esters, subtle variations in alkyl substitution profoundly influence steric hindrance around the phosphorus center, hydrolytic stability, and reactivity in Horner-Wadsworth-Emmons (HWE) olefinations [1]. The branched isopropyl group in Diethyl(1-carboxy-2-methylpropyl)phosphonate introduces unique steric constraints that alter the compound's behavior compared to linear or less substituted analogs, impacting both its physical properties and its utility in stereoselective syntheses [1]. Generic substitution with simpler α-phosphono acetates or propionates risks altered reaction kinetics, different byproduct profiles, and compromised performance in applications requiring specific steric bulk or electronic characteristics, thereby jeopardizing experimental reproducibility and downstream synthetic yields [1].

Quantitative Differentiation Guide for Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5) Against Closest Analogs


Predicted Boiling Point (760 mmHg) Comparison with Triethyl 2-Phosphonopropionate

Diethyl(1-carboxy-2-methylpropyl)phosphonate exhibits a predicted boiling point of 343.9 °C at 760 mmHg, which is significantly higher than the reported boiling point of the close analog Triethyl 2-phosphonopropionate (275.5 °C at 760 mmHg) [REFS-1, REFS-2]. This indicates a substantially lower volatility and potentially greater thermal stability under atmospheric conditions.

Physicochemical Properties Thermal Stability Volatility

Predicted Density Comparison with Diethylphosphonoacetic Acid

The predicted density of Diethyl(1-carboxy-2-methylpropyl)phosphonate is 1.138 g/cm³, which is lower than the experimental density of Diethylphosphonoacetic acid (1.220 g/mL at 25 °C) [REFS-1, REFS-2]. This difference may influence mixing, layering, and phase separation in multi-component systems.

Physical Property Formulation Density

Steric Bulk Differentiation via Predicted Molar Refractivity

The presence of an isopropyl group in Diethyl(1-carboxy-2-methylpropyl)phosphonate introduces significantly greater steric bulk compared to the unsubstituted or methyl-substituted analogs. This is reflected in its predicted molar refractivity of 58.43 cm³, which is higher than that of Diethylphosphonoacetic acid (predicted ~40.2 cm³) . Increased steric bulk is known to influence the rate of alkaline hydrolysis and the stereochemical outcome of HWE reactions [1].

Steric Effects Reactivity Computational Chemistry

High-Value Application Scenarios for Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5)


Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

The branched isopropyl group in Diethyl(1-carboxy-2-methylpropyl)phosphonate introduces steric bulk that can influence the stereochemical outcome of HWE reactions, potentially favoring the formation of (E)- or (Z)-alkenes. This makes it a valuable reagent for synthesizing geometrically defined α,β-unsaturated esters or amides where stereocontrol is critical, such as in the construction of complex natural product intermediates or fine chemicals [1].

Synthesis of Bulky Vinylphosphonate Building Blocks

This compound can serve as a precursor to diethyl 1-substituted vinylphosphonates via decarboxylative condensation with formaldehyde [1]. The resulting vinylphosphonates, bearing a bulky isopropyl group, are useful intermediates in the synthesis of phosphonate-containing polymers, flame retardants, or biologically active molecules where steric protection of the phosphorus center is desired [1].

High-Temperature Organic Synthesis and Process Chemistry

Given its predicted high boiling point (343.9 °C at 760 mmHg) [1], Diethyl(1-carboxy-2-methylpropyl)phosphonate is well-suited for reactions requiring elevated temperatures without significant loss due to evaporation. This property is advantageous in industrial process chemistry, where thermal stability and low volatility can improve safety margins and simplify reaction work-up procedures.

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